REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].[CH2:10]=[O:11].[OH-].[K+].Cl.[CH3:15]O>O>[C:10]([O:6][CH2:5][C:4]1[CH:7]=[CH:8][CH:9]=[C:2]([Br:1])[CH:3]=1)(=[O:11])[CH3:15] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
220 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
mixture
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred at this temperature for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
are dropped into the reaction mixture
|
Type
|
STIRRING
|
Details
|
After stirring the reaction mixture 1 hour at 60° C. the temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
is rised to 70° C. and at this temperature
|
Type
|
ADDITION
|
Details
|
is dropped into the reaction mixture
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred 1 hour at 70° C.
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled to ambient temperature
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at 40° C
|
Type
|
DISTILLATION
|
Details
|
of methanol is distilled off
|
Type
|
ADDITION
|
Details
|
of water are added to the residue
|
Type
|
EXTRACTION
|
Details
|
then extracted twice with 150 cm3 of 1,2-dichloro ethane
|
Type
|
CUSTOM
|
Details
|
From the united organic phase the water is removed by azeotropic distillation
|
Type
|
ADDITION
|
Details
|
of acetic acid anhydride are dropped into the dichloro ethane solution
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is cooled
|
Type
|
WASH
|
Details
|
washed with 500 cm3
|
Type
|
CUSTOM
|
Details
|
of 10% sodium hydrogen carbonate solution then evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled in vacuo
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC1=CC(=CC=C1)Br
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |